RAD51抑制剂B02
描述
RAD51 inhibitor B02 is a small-molecule inhibitor of the RAD51 recombinase . RAD51 is a homologous recombination protein involved in the repair of double-strand breaks in DNA . It is often overexpressed in cancers, making it an interesting target for anti-cancer therapies . B02 inhibits RAD51, disrupting homologous recombination (HR) repair events in cancer cells .
Molecular Structure Analysis
B02 is a pyridinylvinyl-quinazolinone compound . It directly interacts with RAD51 . The structure-activity relationship (SAR) analysis identified the structural components of B02 that are critical for RAD51 inhibition .
Chemical Reactions Analysis
B02 inhibits human RAD51 recombinase and subsequent nucleofilaments formation . It halts homologous recombination (HR) repair events in cancer cells . B02 favors apoptosis in multiple myeloma and is crucial for sensitizing them to doxorubicin .
Physical And Chemical Properties Analysis
B02 is a cell-permeable pyridinylvinyl-quinazolinone compound . It does not affect RecA even at much higher concentration (~250 µM) . It has an IC50 of 27.4 µM .
科学研究应用
增强癌症治疗效果:RAD51在DNA修复中发挥关键作用,特别是在同源重组中。RAD51抑制剂B02已被发现能够增强各种化疗药物的抗癌效果。例如,在乳腺癌细胞中,B02与顺铂结合显示出显著增加细胞杀伤效果,表明其在癌症治疗的联合疗法中具有潜力(Huang & Mazin, 2014)。
抑制癌症中的同源重组:B02特异性抑制人类RAD51而不影响其细菌同源物RecA。这种特异性使B02成为研究RAD51的细胞功能及其在癌细胞存活和对电离辐射以及某些化疗药物的敏感性中的作用的宝贵工具(Huang et al., 2011)。
与其他抑制剂的比较研究:对喹唑啉酮衍生物作为RAD51抑制剂的研究表明,一种新型抑制剂(化合物17)在三阴性乳腺癌细胞系中显示出明显更大的细胞生长抑制作用,与B02相比。这些发现对于开发更强效的RAD51抑制剂用于靶向癌症治疗具有重要意义(Ward et al., 2017)。
在多发性骨髓瘤中的应用:B02减少同源重组并使多发性骨髓瘤细胞对多柔比星敏感,表明其在治疗这种癌症中的潜在用途。这尤为重要,考虑到RAD51的高表达及其与多发性骨髓瘤的化疗抵抗和疾病进展的关联(Alagpulinsa et al., 2014)。
与其他抑制剂的协同效应:在疟疾背景下,PfHsp90抑制剂和PfRad51抑制剂(包括B02)的组合显示出协同效应,为疟疾治疗策略开辟了新途径(Tabassum et al., 2021)。
靶向DNA修复在胶质母细胞瘤中的应用:在胶质母细胞瘤干细胞(GSCs)中,像B02这样的RAD51抑制剂可以防止RAD51焦点形成,减少DNA DSB修复,并导致明显的放射敏感性。靶向RAD51依赖性修复可以是治疗GSCs的有效和特异方法(King et al., 2017)。
探索化疗抵抗和免疫失调机制:RAD51表达升高与实体肿瘤的化疗抵抗、免疫失调和不良预后相关。像B02这样的抑制剂可以成为靶向RAD51的治疗药物,从而抑制癌细胞生长,同时保持遗传完整性和免疫系统功能(Liao et al., 2022)。
属性
IUPAC Name |
3-benzyl-2-[(E)-2-pyridin-3-ylethenyl]quinazolin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O/c26-22-19-10-4-5-11-20(19)24-21(13-12-17-9-6-14-23-15-17)25(22)16-18-7-2-1-3-8-18/h1-15H,16H2/b13-12+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEKDQXSPTHHANP-OUKQBFOZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=NC3=CC=CC=C3C2=O)C=CC4=CN=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C(=NC3=CC=CC=C3C2=O)/C=C/C4=CN=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
RAD51 inhibitor B02 | |
CAS RN |
1290541-46-6 | |
Record name | ((E)-3-benzyl-2-(2-(pyridin-3-yl)vinyl)quinazolin-4-(3H)-one) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。